N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16N2O3S2 and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide and its derivatives have been studied for their potential antitumor activities. A series of compounds bearing different heterocyclic ring systems, including structures related to the mentioned compound, were synthesized and evaluated for their antitumor effects. These compounds showed considerable anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antifungal Activities
Compounds related to this compound have been synthesized and tested for their antimicrobial and antifungal properties. For instance, novel triazole compounds containing the thioamide group exhibited antifungal and plant growth-regulating activities, suggesting potential applications in agriculture and pharmaceuticals to combat microbial infections (Li Fa-qian et al., 2005).
Antibacterial Evaluation
The antibacterial properties of benzothiazole nucleus-tethered 1,4-disubstituted 1,2,3-triazoles were explored through a green ultrasound synthesis approach. These compounds demonstrated promising antimicrobial activities against a range of gram-positive and gram-negative bacterial strains, suggesting their potential as novel antibacterial agents (Rezki, 2016).
Anticonvulsant Evaluation
The anticonvulsant properties of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were investigated. These studies revealed significant anticonvulsant activity in animal models, providing a foundation for the development of new treatments for epilepsy and related seizure disorders (Nath et al., 2021).
Antioxidant and Anti-inflammatory Activities
Explorations into the antioxidant and anti-inflammatory properties of novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have highlighted their potential in managing oxidative stress and inflammation. These compounds exhibited significant activity in various assays, indicating their utility in developing treatments for conditions associated with inflammation and oxidative damage (Koppireddi et al., 2013).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c22-18(20-9-13-6-7-16-17(8-13)24-12-23-16)11-26-19-21-15(10-25-19)14-4-2-1-3-5-14/h1-8,10H,9,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYWKHSMWXVKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.